(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
Brand Name:
Vulcanchem
CAS No.:
112245-59-7
VCID:
VC20863640
InChI:
InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8?/m1/s1
SMILES:
CC1(OCC2C(O1)C(C(O2)OC)O)C
Molecular Formula:
C9H16O5
Molecular Weight:
204.22 g/mol
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
CAS No.: 112245-59-7
Cat. No.: VC20863640
Molecular Formula: C9H16O5
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112245-59-7 |
|---|---|
| Molecular Formula | C9H16O5 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
| Standard InChI | InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8?/m1/s1 |
| Standard InChI Key | DJPWFPRHHGISOM-HBFKVTOISA-N |
| Isomeric SMILES | CC1(OC[C@@H]2[C@H](O1)[C@H](C(O2)OC)O)C |
| SMILES | CC1(OCC2C(O1)C(C(O2)OC)O)C |
| Canonical SMILES | CC1(OCC2C(O1)C(C(O2)OC)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator